molecular formula C11H9I3N2O4 B1662528 Iotalamic acid CAS No. 2276-90-6

Iotalamic acid

Cat. No.: B1662528
CAS No.: 2276-90-6
M. Wt: 613.91 g/mol
InChI Key: UXIGWFXRQKWHHA-UHFFFAOYSA-N
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Description

Iotalamic acid (C₁₁H₉I₃N₂O₄; molecular weight 613.91 g/mol; CAS 2276-90-6) is a triiodinated benzoic acid derivative used as a radiocontrast agent in X-ray, computed tomography (CT), and magnetic resonance imaging (MRI) . It enhances imaging clarity by attenuating X-rays and gamma rays, facilitating visualization of blood vessels and organs. Synthesized from 5-amino-2,4,6-triiodoisophthalic acid and iodoacetic acid using triethylamine as a catalyst, its production requires stringent safety protocols due to toxic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iothalamic acid is synthesized through a multi-step process involving the iodination of aromatic compounds. The key steps include:

    Iodination: The introduction of iodine atoms into the aromatic ring.

    Amidation: The formation of amide bonds to introduce functional groups that enhance solubility and stability.

Industrial Production Methods: Industrial production of iothalamic acid involves large-scale chemical synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Iothalamic acid undergoes various chemical reactions, including:

    Oxidation: The introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: The removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: The replacement of functional groups with other atoms or groups, often using halogenation or nitration reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Halogenating agents like chlorine or bromine, under controlled temperature and pressure.

Major Products: The major products formed from these reactions include various iodinated derivatives and intermediates used in further synthesis steps .

Scientific Research Applications

Medical Imaging Applications

Iotalamic acid is predominantly used in imaging techniques such as:

  • Angiography : It enhances the visibility of blood vessels during imaging.
  • Computed Tomography (CT) Scans : It aids in visualizing internal structures.
  • Arthrography : Used to visualize joints.

The efficacy of this compound in these applications is attributed to its high iodine content, which provides excellent contrast against soft tissues.

Table 1: Comparison of Imaging Techniques Using this compound

Imaging TechniquePurposeAdministration Method
AngiographyVisualize blood vesselsIntravenous injection
CT ScanDetailed imaging of internal organsIntravenous injection
ArthrographyJoint visualizationIntra-articular injection

Pharmacokinetics and Safety

This compound exhibits specific pharmacokinetic properties that are critical for its application in medical diagnostics. Studies show that:

  • The half-life of this compound in plasma is approximately 2 hours .
  • It demonstrates a plasma clearance rate similar to that of inulin, around 120 mL/min .
  • Urinary recovery within 24 hours can reach up to 90% , indicating efficient excretion and minimal retention in the body .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life2 hours
Plasma clearance120 mL/min
Urinary recovery (24h)90%

Environmental Impact and Degradation

Recent studies have highlighted the environmental concerns associated with iodine-containing contrast media (ICM), including this compound. These compounds are often excreted into wastewater systems, leading to increased levels of absorbable organic halogens (AOX) in hospital sewage . Research has focused on developing methods for the degradation of these compounds to minimize their environmental footprint.

Case Study: Degradation Methods for ICM

A study investigated various advanced oxidation processes (AOPs) for the degradation of this compound in wastewater. Methods included:

  • UV/H2O2 Treatment : Achieved significant mineralization rates.
  • Electrochemical Oxidation : Demonstrated removal efficiencies exceeding 85% under controlled conditions .

Clinical Studies and Efficacy

Clinical studies have evaluated the effectiveness of this compound in diagnosing renal function through glomerular filtration rate (GFR) measurement. In one study, this compound was administered alongside antibiotics to assess its impact on renal clearance:

  • The study measured plasma levels and urinary excretion rates, confirming that this compound can effectively be used as a marker for GFR assessment .

Table 3: Clinical Study Overview

Study FocusFindings
GFR MeasurementConfirmed efficacy as a renal contrast medium
Plasma and Urine LevelsHigh correlation with renal function assessments

Mechanism of Action

Iothalamic acid exerts its effects by increasing the radiopacity of tissues and structures in the body. When injected into the bloodstream, it rapidly distributes through the circulatory system and accumulates in areas with high blood flow. The iodine atoms in iothalamic acid absorb X-rays, creating a contrast between different tissues and enhancing the visibility of internal structures in radiographic images .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥98% (tested via infrared spectroscopy, heavy metals ≤20 ppm, arsenic ≤3.3 ppm, loss on drying ≤0.5%) .
  • Solubility: Sparingly soluble in ethanol, very slightly soluble in water, and dissolves in sodium hydroxide solutions .
  • Clinical Applications : Renal function assessment (glomerular filtration rate measurement), cardiovascular imaging, and ongoing trials for amyloidosis (NCT03168906) .

Structural and Chemical Differences

Compound Chemical Structure Key Functional Groups Molecular Formula CAS Number
Iotalamic Acid 3-acetylamino-2,4,6-triiodo-5-(methylaminocarbonyl)benzoic acid Acetyl, methylcarbamoyl, triiodo C₁₁H₉I₃N₂O₄ 2276-90-6
Diatrizoic Acid 3,5-diacetamido-2,4,6-triiodobenzoic acid Two acetamido groups, triiodo C₁₁H₉I₃N₂O₄ 50978-11-5
Ioxitalamic Acid 3-(acetylamino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid Hydroxyethylcarbamoyl, triiodo C₁₂H₁₁I₃N₂O₅ 51022-71-8
Gadolinium-DTPA Gadolinium(III) diethylenetriaminepentaacetate Gadolinium chelated with DTPA ligand C₁₄H₂₃GdN₃O₁₀ 86050-77-3

Notes:

  • This compound and diatrizoic acid share the same molecular formula but differ in substituents, affecting solubility and pharmacokinetics. This compound’s methylcarbamoyl group enhances stability compared to diatrizoic acid’s diacetamido groups .
  • Gadolinium-DTPA, an MRI contrast agent, lacks iodine but shares rapid renal excretion and blood-brain barrier impermeability with iodinated agents .

Pharmacokinetic and Clinical Profiles

Compound Imaging Modality Elimination Half-Life Key Clinical Uses Adverse Effects
This compound X-ray/CT ~2–4 hours Angiography, GFR measurement, amyloidosis Allergic reactions, nephrotoxicity, thyroid dysfunction
Diatrizoic Acid X-ray/CT ~1–2 hours Urography, vascular imaging Higher iodine load, increased risk of hypersensitivity
Ioxitalamic Acid X-ray/CT ~3–6 hours Neuroimaging, myelography Neurotoxicity at high doses
Gadolinium-DTPA MRI ~1.5 hours CNS and vascular imaging Nephrogenic systemic fibrosis (renal-impaired patients)

Key Observations :

  • Elimination : All compounds are renally excreted, but iodinated agents (e.g., this compound) have prolonged half-lives compared to gadolinium agents .
  • Safety : Iodinated agents carry iodine-related risks (e.g., thyroid dysfunction), while gadolinium agents pose risks in renal impairment .

Regulatory and Quality Standards

Compound Pharmacopeial Monographs Purity Standards Regulatory Status
This compound JP18, USP ≥99.0% purity; rigorous heavy metal tests Approved in Japan, US, and EU
Diatrizoic Acid USP, Ph.Eur. ≥98% purity; similar testing protocols Widely used globally
Gadolinium-DTPA USP, Ph.Eur. Chelation stability ≥99.9% Restricted in renal-impaired patients

Biological Activity

Iotalamic acid, also known as iothalamic acid, is an iodine-containing radiocontrast agent primarily used in various imaging procedures, including excretory urography and cerebral angiography. This compound is sold under several trade names, including Conray and Glofil-125. Its biological activity is largely associated with its role as a contrast medium in medical imaging, particularly for assessing renal function and vascular structures.

  • Molecular Formula : C11_{11}H9_9I3_3N2_2O4_4
  • Molar Mass : 613.914 g/mol
  • Density : 2.54 g/cm³
  • Melting Point : 285°C
  • Boiling Point : 520.2°C at 760 mmHg

This compound functions as a radiocontrast agent by increasing the radiopacity of tissues during imaging procedures. It achieves this through its high iodine content, which absorbs X-rays effectively. Upon intravenous or intravesical administration, it is rapidly distributed to the kidneys, where it enhances the visibility of renal structures during imaging.

Pharmacokinetics

The pharmacokinetics of this compound are crucial to understanding its biological activity:

  • Absorption : Following injection, this compound is quickly transported through the bloodstream to the kidneys.
  • Distribution : Maximum radiographic density in renal structures typically occurs within 3 to 8 minutes post-injection.
  • Elimination : It is excreted unchanged in urine via glomerular filtration. In patients with renal impairment, alternative excretion routes may become more prominent.

Half-Life

  • Alpha Half-Life : Approximately 10 minutes
  • Beta Half-Life : Approximately 90 minutes

Clinical Applications

This compound is primarily indicated for:

  • Excretory urography
  • Cerebral angiography
  • Peripheral arteriography
  • Venography
  • Contrast enhancement in computed tomography (CT) scans

Case Studies

  • Renal Function Assessment : A study involving healthy volunteers assessed glomerular filtration rates using this compound as a contrast medium. The results indicated that urinary recovery of this compound was approximately 90% within 24 hours, demonstrating its effectiveness in renal function evaluation .
  • Imaging Efficacy : In a clinical setting, patients undergoing CT scans showed enhanced visualization of abdominal organs when administered this compound prior to imaging, confirming its utility in detecting lesions in the liver and pancreas .

Comparative Efficacy

The following table summarizes the pharmacokinetic parameters and efficacy of this compound compared to other iodinated contrast agents:

ParameterThis compoundIohexolIopamidol
Molar Mass (g/mol)613.914821.21777.88
Alpha Half-Life (min)101520
Beta Half-Life (min)9012090
Urinary Excretion (%)~90~80~85
IndicationsUrographyAngiographyUrography

Safety Profile

While this compound is generally well-tolerated, potential side effects include allergic reactions, nephrotoxicity in susceptible individuals, and thyroid dysfunction due to iodine exposure. Monitoring renal function before administration is recommended, especially in patients with pre-existing kidney conditions.

Q & A

Q. What experimental methodologies are recommended for synthesizing iotalamic acid with optimal yield and purity?

Basic Research Focus
The synthesis of this compound involves reacting 5-amino-2,4,6-triiodoisophthalic acid with iodoacetic acid in the presence of triethylamine as a catalyst, yielding 70–80% . To ensure reproducibility, researchers must:

  • Document reaction conditions (temperature, solvent ratios, and catalyst concentration) meticulously.
  • Characterize intermediates via HPLC or mass spectrometry to confirm structural integrity before proceeding.
  • Purify the final product using recrystallization or column chromatography, with purity verified by NMR and elemental analysis ≥98% .

Q. How can conflicting pharmacokinetic data on this compound’s renal excretion be resolved in preclinical studies?

Advanced Research Focus
Discrepancies in excretion rates may arise from variations in animal models or analytical techniques. To address this:

  • Standardize protocols : Use HPLC with UV detection (λ = 254 nm) for consistent quantification, as validated in human glomerular filtration rate studies .
  • Control variables : Account for renal function differences (e.g., creatinine clearance) across species.
  • Cross-validate findings with radiolabeled iodine (¹²⁵I) tracking to distinguish between renal and hepatic excretion pathways .

Q. What analytical frameworks are suitable for evaluating this compound’s environmental impact in pollution studies?

Advanced Research Focus
For ecotoxicological assessments:

  • Use LC-MS/MS to detect this compound residues in water and soil, with detection limits ≤1 ppb .
  • Apply biodegradation assays under aerobic/anaerobic conditions to measure persistence.
  • Correlate with bioindicators : Monitor iodine accumulation in aquatic organisms (e.g., Daphnia magna) to assess trophic transfer risks .

Q. How should researchers design clinical trials to evaluate this compound’s safety profile in vulnerable populations?

Advanced Research Focus
Referencing NCT03168906 (Phase II amyloidosis trials):

  • Inclusion criteria : Prioritize patients with normal renal function (eGFR ≥60 mL/min) to mitigate nephrotoxicity risks .
  • Dose escalation : Use a staggered design (e.g., 0.5–2.0 mg/kg) with real-time monitoring for hypersensitivity reactions.
  • Endpoint selection : Track serum iodine levels and thyroid-stimulating hormone (TSH) to identify subclinical toxicity .

Q. What statistical approaches are effective for resolving contradictions in this compound’s cell-signaling effects?

Advanced Research Focus
When conflicting data emerge (e.g., pro-apoptotic vs. proliferative effects in cancer models):

  • Meta-analysis : Pool datasets from independent studies using random-effects models to account for heterogeneity .
  • Pathway enrichment analysis : Apply tools like STRING or KEGG to identify context-dependent signaling nodes (e.g., EGFR vs. TGF-β modulation) .
  • Replicate under standardized conditions : Control for variables such as cell line origin (e.g., HepG2 vs. HeLa) and iodine concentration gradients .

Q. How can researchers validate the stability of this compound in long-term storage for imaging studies?

Basic Research Focus

  • Storage protocols : Store lyophilized powder at –80°C in amber vials to prevent photodegradation; reconstituted solutions in DMSO retain stability for ≤6 months at –20°C .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 90 days) with periodic HPLC checks for decomposition products (e.g., free iodine) .

Q. What ethical considerations are critical when designing animal studies involving this compound?

Advanced Research Focus

  • Minimize iodine exposure : Adhere to the 3Rs principle (Replacement, Reduction, Refinement) by using non-iodinated contrast agents in control groups .
  • Monitor long-term effects : Track thyroid histopathology post-administration to detect latent dysfunction .

Q. How can spectral data (NMR, IR) be optimized to confirm this compound’s structural identity?

Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC spectra; confirm acetamido (–NHCOCH₃) and carbamoyl (–CONHCH₃) groups at δ 2.1 ppm and δ 3.0 ppm, respectively .
  • IR spectroscopy : Validate carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and N–H bends at 1540–1640 cm⁻¹ .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Advanced Research Focus

  • Implement QbD (Quality by Design) : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., pH, stoichiometry) .
  • Adopt continuous flow chemistry : Enhances consistency by reducing manual intervention .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Focus

  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma iodine levels with tumor contrast enhancement in murine models .
  • 3D cell culture systems : Mimic in vivo tissue barriers to improve translational relevance .

Properties

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGWFXRQKWHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1225-20-3 (mono-hydrochloride salt)
Record name Iothalamic acid [USAN:USP]
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DSSTOX Substance ID

DTXSID5023164
Record name Iothalamic acid
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Molecular Weight

613.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2276-90-6
Record name Iothalamic acid
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Record name Iothalamic acid [USAN:USP]
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Record name Iothalamic acid
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Retrosynthesis Analysis

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